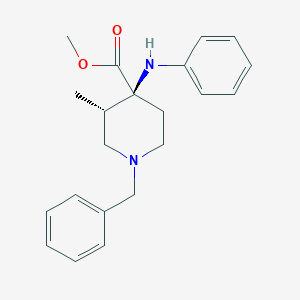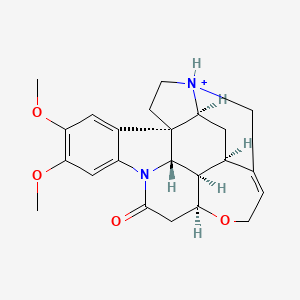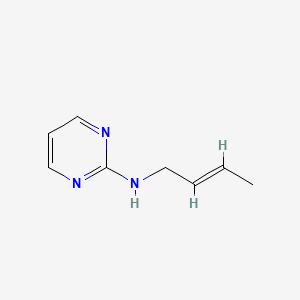![molecular formula C6H13LiO6Si B1147142 Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol CAS No. 155740-37-7](/img/structure/B1147142.png)
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol: is a complex organosilicon compound with the molecular formula C6H13LiO6Si This compound is notable for its unique spirocyclic structure, which includes a silicon atom integrated into a spiro[44]nonane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a silane derivative. This step often requires the use of a catalyst to facilitate the formation of the spirocyclic structure.
Introduction of the Lithium Ion: The lithium ion is introduced through a reaction with a lithium-containing reagent, such as lithium hydroxide or lithium alkoxide. This step may be carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Final Functionalization: The final step involves the introduction of the 2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol moiety. This can be achieved through a substitution reaction, where a suitable leaving group is replaced by the desired functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may target the oxygen atoms, potentially converting them into hydroxyl groups or other reduced forms.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the lithium ion or other functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted spirocyclic compounds.
科学的研究の応用
Chemistry
In chemistry, Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between silicon-containing molecules and biological systems. Its ability to form stable complexes with various biomolecules makes it useful in biochemical assays and imaging studies.
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its spirocyclic structure and multiple oxygen atoms allow it to interact with a wide range of pharmaceutical compounds, potentially enhancing their solubility and bioavailability.
Industry
In industrial applications, this compound is used as a component in advanced materials, such as high-performance polymers and coatings. Its unique properties contribute to the durability and functionality of these materials.
作用機序
The mechanism by which Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. The presence of lithium and oxygen atoms can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
Lithium;2-(1,4,6,9-tetraoxa-5-boraspiro[4.4]nonan-5-yloxy)ethanol: Similar structure but with a boron atom instead of silicon.
Lithium;2-(1,4,6,9-tetraoxa-5-germaniumspiro[4.4]nonan-5-yloxy)ethanol: Similar structure but with a germanium atom instead of silicon.
Uniqueness
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol is unique due to the presence of the silicon atom in its spirocyclic core. This silicon atom imparts specific chemical properties, such as increased stability and reactivity, which are not observed in its boron or germanium analogs. Additionally, the compound’s ability to form stable complexes with various biomolecules makes it particularly valuable in scientific research and industrial applications.
特性
IUPAC Name |
lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6Si.Li/c7-1-2-8-13(9-3-4-10-13)11-5-6-12-13;/h7H,1-6H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIQBMTAGMBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CO[Si-]2(O1)(OCCO2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13LiO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)




